molecular formula C2H6ClNO B8564779 Acetimidate hydrochloride CAS No. 13507-15-8

Acetimidate hydrochloride

Cat. No. B8564779
CAS RN: 13507-15-8
M. Wt: 95.53 g/mol
InChI Key: AXJDEHNQPMZKOS-UHFFFAOYSA-N
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Patent
US07504508B2

Procedure details

N-(4-chlorophenyl)-N-{(2S,4R)-2-methyl-1-[(2-methylpyrimidin-5-yl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}acetamide was prepared following general procedure H, substituting 2-methylpyrimidine-5-carbonyl chloride for 6-trifluoromethyl nicotinyl chloride. (2-methylpyrimidine-5-carbonyl chloride was prepared in four steps. To a solution of 3,3-dimethoxypropionate in ethylene glycol dimethyl ether was added sodium hydride at 0° C., then methyl formate. The reaction mixture was warmed up to 50° C. for 30 m. and then stirred at room temperature for 20 h. Anhydrous diethyl ether was added and the precipitate was filtered to give sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate. To a solution of acetamide hydrochloride in dimethylformamide was added preformed sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate. Reaction mixture was heated to 100° C. for 1 h. to give methyl 2-methylpyrimidine-5-carboxylate. Hydrolysis of the ester with sodium hydroxide gave 2-methylpyrimidine-5-carboxylic acid. Subsequent treatment of this carboxylic acid with oxalyl chloride and catalytic DMF afforded 2-methylpyrimidine-5-carbonyl chloride in decent yield). The rest of the procedures were followed as indicated in general procedure H to afford N-(4-chlorophenyl)-N-{(2S,4R)-2-methyl-1-[(2-methylpyrimidin-5-yl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}acetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH2:5])(=O)[CH3:3].[CH3:6][O:7][CH:8]([O:16]C)[C:9]([C:12](OC)=O)=[CH:10][O-].[Na+].C[N:20](C)C=O>>[CH3:3][C:2]1[N:5]=[CH:12][C:9]([C:8]([O:7][CH3:6])=[O:16])=[CH:10][N:20]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(=O)N
Name
sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(=C[O-])C(=O)OC)OC.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C=N1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.